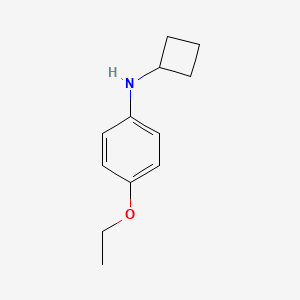

N-cyclobutyl-4-ethoxyaniline

CAS No.:

Cat. No.: VC17753341

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N-cyclobutyl-4-ethoxyaniline |

| Standard InChI | InChI=1S/C12H17NO/c1-2-14-12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,2-5H2,1H3 |

| Standard InChI Key | MNFGMNTTXQDRKI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC2CCC2 |

Introduction

Molecular Structure and Properties

Chemical Identity

N-Cyclobutyl-4-ethoxyaniline (IUPAC name: N-cyclobutyl-4-ethoxyaniline) has the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. Its structure consists of an aniline backbone substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a cyclobutyl group (-C₄H₇) attached to the nitrogen atom (Fig. 1). The cyclobutane ring introduces steric strain, which may influence reactivity and intermolecular interactions.

Structural Features:

-

Aromatic Ring: The benzene ring provides a planar, conjugated π-system.

-

Ethoxy Group: The electron-donating ethoxy substituent enhances the electron density of the aromatic ring, affecting electrophilic substitution patterns.

-

Cyclobutyl Group: The four-membered carbocycle introduces angle strain, potentially increasing reactivity in nucleophilic or cycloaddition reactions.

Spectroscopic and Physicochemical Data

While experimental data for N-cyclobutyl-4-ethoxyaniline are scarce, properties can be inferred from related compounds:

The canonical SMILES for N-cyclobutyl-4-ethoxyaniline is CCOC1=CC=C(C=C1)NC2CCC2, reflecting the ethoxy group at the 4-position and the cyclobutylamine moiety.

Synthesis and Preparation

General Synthetic Routes

The synthesis of N-cyclobutyl-4-ethoxyaniline likely follows strategies employed for analogous aniline derivatives. Two primary approaches are hypothesized:

Nucleophilic Substitution

A reaction between 4-ethoxyaniline and a cyclobutylating agent (e.g., cyclobutyl bromide or iodide) under basic conditions:

This method mirrors the synthesis of N-cyclobutyl-4-isopropoxyaniline, where cyclobutylamine reacts with 4-isopropoxyaniline. Optimal conditions may involve polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C.

Reductive Amination

An alternative route involves the condensation of 4-ethoxybenzaldehyde with cyclobutylamine, followed by reduction:

This method is less common for secondary anilines but has been used in the preparation of tertiary amines.

Industrial-Scale Production

Industrial synthesis would require optimization for yield and purity. Key considerations include:

-

Solvents: Toluene or ethanol for cost-effectiveness.

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

Research Gaps and Future Directions

-

Biological Activity Screening: Prioritize assays for antimicrobial, anticancer, and enzyme-inhibitory properties.

-

Stability Studies: Investigate degradation pathways under varying pH and temperature conditions.

-

Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume